molecular formula C7HCl4FO B044855 2,3,4-Trichloro-5-fluorobenzoyl chloride CAS No. 115549-05-8

2,3,4-Trichloro-5-fluorobenzoyl chloride

Cat. No. B044855
M. Wt: 261.9 g/mol
InChI Key: WXAUBUZVERZUSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,3,4-Trichloro-5-fluorobenzoyl chloride is a complex organic compound that serves as an intermediate in the synthesis of various chemical entities. The synthesis process of related compounds often involves multi-step reactions such as oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from simpler benzaldehydes. These methods have been demonstrated to be practical, with high yield and low cost, suggesting a similar approach could be applied for the synthesis of 2,3,4-trichloro-5-fluorobenzoyl chloride (Su Wei-ke, 2008).

Molecular Structure Analysis

The molecular structures and conformational compositions of related halobenzoyl chlorides have been thoroughly investigated through techniques such as gas electron diffraction, normal coordinate calculations, and quantum chemical calculations. These compounds exhibit stable non-planar conformers in the gas phase, highlighting the influence of halogen atoms on their molecular structures. Such analyses can provide insights into the structural aspects of 2,3,4-trichloro-5-fluorobenzoyl chloride (T. Johansen et al., 2013).

Scientific Research Applications

Role in Environmental Science and Pollution Research

Chlorinated compounds, such as triclosan and its by-products, have been extensively studied for their occurrence, toxicity, and degradation in the environment. These compounds are used in a wide variety of household and personal care products, leading to their widespread detection in environmental compartments such as sewage treatment plants, natural waters, and sediments. The degradation of these compounds can lead to the formation of more toxic and persistent chlorinated by-products, highlighting the environmental impact of chlorinated organic compounds and the importance of studying their behavior and effects (Bedoux et al., 2012).

Synthesis and Chemical Properties

Research into the facile synthesis and antioxidant evaluation of chemical compounds, including isoxazolone derivatives, provides insight into methodologies that could be relevant for synthesizing and studying compounds like 2,3,4-Trichloro-5-fluorobenzoyl chloride. These studies focus on the development of environmentally friendly procedures for preparing heterocycles, which might include chlorinated benzoyl chlorides as intermediates or targets for synthesis (Laroum et al., 2019).

Environmental Chemistry and Toxicology

The environmental chemistry of chlorinated hydrocarbons and their related compounds, including their toxicity and the formation of chlorinated dibenzodioxins, is a critical area of study. Understanding the environmental fate, behavior, and impact of these compounds is essential for assessing the risks associated with their use and release into the environment (Kimbrough, 1972).

Advanced Oxidation Processes

The interaction of chloride ions with activated persulfates in advanced oxidation processes (AOPs) highlights the complexity of chemical reactions involving chlorinated compounds in water treatment and environmental remediation. These studies underscore the importance of understanding the chemical behavior of chlorinated compounds in oxidative environments, which could be relevant for the degradation or transformation of 2,3,4-Trichloro-5-fluorobenzoyl chloride under similar conditions (Oyekunle et al., 2021).

Safety And Hazards

In case of inhalation, the victim should be moved to fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed but vomiting should not be induced .

properties

IUPAC Name

2,3,4-trichloro-5-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl4FO/c8-4-2(7(11)13)1-3(12)5(9)6(4)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAUBUZVERZUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl4FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556662
Record name 2,3,4-Trichloro-5-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trichloro-5-fluorobenzoyl chloride

CAS RN

115549-05-8
Record name 2,3,4-Trichloro-5-fluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115549-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trichloro-5-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

737 g (3.02 mols) of 2,3,4-trichloro-5-fluorobenzoic acid are introduced into 1.5 liters of thionyl chloride at room temperature, and the mixture is refluxed for 16 hours until the gas evolution ceases. Excess thionyl chloride is removed by distillation, and the residue is distilled.
Quantity
737 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One

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